

Spectroscopic data for 6-phthalimido-1-hexyne (¹H NMR, ¹³C NMR)

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Compound of Interest

Compound Name: 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione

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An In-depth Technical Guide to the Spectroscopic Data of 6-Phthalimido-1-hexyne

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-phthalimido-1-hexyne, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and a workflow diagram illustrating the process.

Spectroscopic Data Presentation

The quantitative ¹H and ¹³C NMR data for 6-phthalimido-1-hexyne are summarized in the tables below. The data were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.^[1]

Table 1: ¹H NMR Spectroscopic Data for 6-phthalimido-1-hexyne^[1]

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|----------------------------------|-------------------------|
| 7.85 – 7.83 | m | 2H, Ph-H | |
| 7.72 – 7.69 | m | 2H, Ph-H | |
| 3.72 | t | 6.9 | 2H, -CH ₂ -N |
| 2.57 | m | 2H, -CH ₂ -C \equiv | 1H, \equiv C-H |
| 1.93 | t | 2.7 | |
| 1.85 – 1.78 | m | 2H, -CH ₂ - | |
| 1.61 – 1.50 | m | 2H, -CH ₂ - | |

Table 2: ¹³C NMR Spectroscopic Data for 6-phthalimido-1-hexyne[1]

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---------------------|
| 168.6 | C=O |
| 132.3 | Ph-C |
| 131.1 | Ph-C |
| 123.4 | Ph-CH |
| 83.9 | -C \equiv CH |
| 69.0 | -C \equiv CH |
| 37.6 | -CH ₂ -N |
| 27.9 | -CH ₂ - |
| 25.8 | -CH ₂ - |
| 18.2 | -CH ₂ - |

Experimental Protocols

The acquisition of the NMR spectra followed standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- **Sample Preparation:** A sample of 6-phthalimido-1-hexyne was dissolved in deuterated chloroform (CDCl_3).
- **Internal Standard:** Tetramethylsilane (TMS) was added to the solution to serve as an internal reference for the chemical shifts (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on an NMR spectrometer operating at a frequency of 300 MHz or higher.
- **Data Acquisition and Processing:** The spectra were acquired and processed using the spectrometer's software. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 6-phthalimido-1-hexyne.



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Caption: Workflow for the synthesis and spectroscopic characterization of 6-phthalimido-1-hexyne.

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References

- 1. benchchem.com [benchchem.com]
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